2-Ethoxy-5-methylbenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10-5-4-8(2)6-9(10)7-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGOAAROJJWZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Substituted Benzaldehydes in Chemical Research
Substituted benzaldehydes are a cornerstone class of compounds in organic chemistry, valued for their versatility as synthetic intermediates. cymitquimica.com The aldehyde group is highly reactive and participates in a wide array of chemical transformations, including oxidations, reductions, and nucleophilic additions. cymitquimica.com This reactivity makes them essential building blocks for constructing more complex molecules. cymitquimica.com
In the pharmaceutical industry and medicinal chemistry, these compounds are crucial precursors for the synthesis of biologically active molecules and drug candidates. semanticscholar.orgsmolecule.comumich.edu They are frequently used in the formation of Schiff bases, vicinal diamines, and various heterocyclic systems that form the core of many therapeutic agents. researchgate.netrsc.org Furthermore, substituted benzaldehydes are instrumental in chemical research for exploring structure-activity relationships, where systematic changes to the substituents on the benzene (B151609) ring help in understanding how molecular structure affects biological function. smolecule.com Beyond pharmaceuticals, their applications extend to materials science, where they are investigated for creating new polymers and coatings, and in the fragrance industry. cymitquimica.comsmolecule.com
Chemical Reactivity and Transformation Pathways of 2 Ethoxy 5 Methylbenzaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group is the most reactive site in the molecule for many transformations, including oxidation, reduction, and nucleophilic additions.
The aldehyde functional group of 2-ethoxy-5-methylbenzaldehyde can be readily oxidized to form the corresponding carboxylic acid, 2-ethoxy-5-methylbenzoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. askfilo.com Strong oxidants such as potassium permanganate (B83412) (KMnO4) or chromium-based reagents like chromic acid (H2CrO4), often generated in situ from chromium trioxide (CrO3) or sodium dichromate (Na2Cr2O7) in the presence of acid, are effective for this conversion. organic-chemistry.orgchempedia.info Milder oxidants can also be employed for this purpose. The general reaction involves the conversion of the aldehyde's C-H bond into a C-O bond.
Table 1: Oxidation of this compound
| Reactant | Oxidizing Agent | Product |
|---|---|---|
| This compound | Potassium Permanganate (KMnO4) | 2-Ethoxy-5-methylbenzoic acid |
The aldehyde group can be reduced to a primary alcohol, yielding (2-ethoxy-5-methylphenyl)methanol. This is typically accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common reagents for this transformation. youtube.com NaBH4 is a milder reducing agent and is often preferred for its selectivity and safer handling, typically used in alcoholic solvents. LiAlH4 is a much stronger reducing agent and must be used in anhydrous ethereal solvents, followed by an aqueous workup to protonate the resulting alkoxide intermediate.
Table 2: Reduction of this compound
| Reactant | Reducing Agent | Solvent | Product |
|---|---|---|---|
| This compound | Sodium Borohydride (NaBH4) | Ethanol/Methanol | (2-Ethoxy-5-methylphenyl)methanol |
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic addition reactions, forming a tetrahedral intermediate which is then typically protonated to yield an alcohol. youtube.com Examples of nucleophiles include Grignard reagents (R-MgX) and organolithium reagents (R-Li), which add an alkyl or aryl group to the carbonyl carbon, resulting in a secondary alcohol after workup.
Condensation reactions are also characteristic of aldehydes. For instance, in an aldol (B89426) condensation, an enolate ion can add to the aldehyde. Another important condensation reaction is the Wittig reaction, where a phosphorus ylide (a Wittig reagent) reacts with the aldehyde to form an alkene, replacing the C=O double bond with a C=C double bond.
This compound reacts with primary amines in a condensation reaction to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). ijacskros.com This reaction is typically catalyzed by a small amount of acid and involves the removal of a water molecule. researchgate.net The reaction proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl, forming an unstable carbinolamine intermediate, which then dehydrates to form the stable imine. ijacskros.com This reaction is fundamental in the synthesis of various organic ligands and intermediates. nih.govnih.gov
Table 3: Schiff Base Formation
| Reactant 1 | Reactant 2 (Primary Amine) | Catalyst | Product Type |
|---|---|---|---|
| This compound | Aniline (B41778) | Acid (e.g., Acetic Acid) | N-(2-ethoxy-5-methylbenzylidene)aniline |
Reactions Involving Aromatic Substituents
The substituents on the benzene (B151609) ring direct the position of further reactions on the ring.
The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.commsu.edu The rate and regioselectivity of these reactions are governed by the existing substituents: the ethoxy group (-OEt), the methyl group (-CH3), and the aldehyde group (-CHO).
The ethoxy and methyl groups are both activating, ortho-, para-directing groups due to their electron-donating nature (resonance for -OEt, induction for -CH3). youtube.com The aldehyde group, however, is a deactivating, meta-directing group due to its electron-withdrawing character.
In this molecule, the powerful activating and directing effect of the ethoxy group at position 2 and the methyl group at position 5 will dominate. The ethoxy group is a stronger activator than the methyl group. Therefore, incoming electrophiles will be directed to the positions ortho and para to the ethoxy group. The para position is occupied by the methyl group. The ortho positions are at C3 and C1 (where the aldehyde is). The position ortho to the ethoxy group (C3) and ortho to the methyl group (C6) are the most likely sites for substitution. Considering steric hindrance from the adjacent ethoxy group, the C6 position (ortho to the methyl and meta to the ethoxy) is a highly probable site for substitution. The C3 position (ortho to the ethoxy and meta to the methyl) is also a potential site. The directing effects are summarized below:
Ethoxy group (-OEt) at C2: Directs to C1 (blocked), C3, and C5 (blocked). Strongly activating.
Methyl group (-CH3) at C5: Directs to C4, C6, and C2 (blocked). Activating.
Aldehyde group (-CHO) at C1: Directs to C3 and C5 (blocked). Deactivating.
Functionalization of the Methoxy (B1213986)/Ethoxy and Methyl Groups
The structure of this compound offers two primary sites for functionalization outside of the aromatic ring and the aldehyde group: the ethoxy group and the methyl group. The reactivity of these groups is influenced by their attachment to the benzene ring.
Ethoxy Group Transformation: The ethoxy group (–OCH₂CH₃) is an ether linkage. A common transformation for aryl ethers is cleavage of the ether bond to yield a phenol (B47542). This dealkylation, specifically de-ethylation in this case, can be achieved using strong Lewis acids or nucleophilic reagents. For instance, reagents like boron tribromide (BBr₃) are highly effective for cleaving aryl ethers. Similarly, aluminum chloride (AlCl₃), often in the presence of a scavenger like ethanethiol, can facilitate selective demethylation of methoxy groups, a reaction pathway analogous to the de-ethylation of an ethoxy group. rsc.org Another reported method for demethylation involves using acidic concentrated lithium bromide, which proceeds via an Sₙ2 mechanism following protonation of the ether oxygen. rsc.org Applying these principles to this compound would likely yield 2-hydroxy-5-methylbenzaldehyde (B1329341).
| Reagent System | Potential Transformation | Product |
| Boron Tribromide (BBr₃) | De-ethylation | 2-Hydroxy-5-methylbenzaldehyde |
| Aluminum Chloride (AlCl₃) / Ethanethiol | De-ethylation | 2-Hydroxy-5-methylbenzaldehyde |
| Acidic Concentrated Lithium Bromide (ACLB) | De-ethylation | 2-Hydroxy-5-methylbenzaldehyde |
Methyl Group Functionalization: The methyl group (–CH₃) attached to the aromatic ring can also be a site for chemical modification. While typically less reactive than the aldehyde or the activated aromatic ring, the benzylic C-H bonds of the methyl group can undergo functionalization. One modern approach for such transformations is the transition metal-catalyzed C-H activation. For example, rhodium or iridium-catalyzed borylation can selectively functionalize methyl C-H bonds, converting them into versatile boronate esters. acs.orgacs.org These esters can then be subjected to a variety of subsequent reactions, such as cross-coupling or oxidation, to introduce new functional groups. For this compound, this would lead to the formation of a (borylmethyl)benzaldehyde derivative, opening pathways to more complex structures.
| Catalytic System | Transformation | Intermediate Product |
| Iridium or Rhodium Catalyst / Diboron Reagent | C-H Borylation | 2-Ethoxy-5-(borylmethyl)benzaldehyde |
Regioselectivity in Substitution Reactions
Electrophilic aromatic substitution is a key class of reactions for modifying the benzene ring of this compound. The regioselectivity of these reactions—the position at which the new substituent is introduced—is governed by the directing effects of the substituents already present on the ring: the ethoxy group, the methyl group, and the aldehyde group.
Ethoxy Group (–OEt): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.comyoutube.com
Methyl Group (–CH₃): This is a weakly activating group and also an ortho, para-director, donating electron density primarily through an inductive effect. libretexts.org
Aldehyde Group (–CHO): This is a deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. libretexts.org
In this compound, the positions ortho and para to the strongly activating ethoxy group are C3, C4, and C6. The positions ortho and para to the methyl group are C4 and C6. The position meta to the deactivating aldehyde group is C3. The combined influence of these groups determines the most likely sites for electrophilic attack. The powerful ortho, para-directing effect of the ethoxy group is expected to dominate.
The available positions for substitution are C3, C4, and C6.
Position C3: Ortho to the ethoxy group and meta to the aldehyde.
Position C4: Para to the ethoxy group and ortho to the methyl group.
Position C6: Ortho to both the ethoxy and methyl groups.
Steric hindrance is also a critical factor. Position C6 is sterically hindered by the adjacent ethoxy and methyl groups. Position C3 is somewhat hindered by the adjacent aldehyde group. Position C4 is the most sterically accessible. Therefore, electrophilic substitution is most likely to occur at the C4 position, followed by the C3 position. A relevant study on the nitration of 2-isopropoxybenzaldehyde (B1295665) showed that the nitro group is introduced at the 5-position (equivalent to the C4 position in this case if the methyl group were absent), supporting the directing influence of the alkoxy group. amazonaws.com
| Position | Electronic Effects | Steric Hindrance | Predicted Reactivity |
| C3 | ortho to -OEt (activating), meta to -CHO (directing) | Moderate | Possible minor product |
| C4 | para to -OEt (activating), ortho to -Me (activating) | Low | Major product |
| C6 | ortho to -OEt (activating), ortho to -Me (activating) | High | Unlikely |
Catalytic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com For this compound to participate in these reactions as an electrophile, it would typically need to be converted into an aryl halide (e.g., bromide, iodide) or a pseudohalide (e.g., triflate). For instance, bromination at the C4 position would yield 4-bromo-2-ethoxy-5-methylbenzaldehyde, a suitable substrate for cross-coupling.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an aryl halide or triflate. libretexts.orgyonedalabs.com If 4-bromo-2-ethoxy-5-methylbenzaldehyde were used, it could react with various boronic acids (R-B(OH)₂) in the presence of a palladium catalyst and a base to form a new C-C bond at the C4 position. organic-chemistry.orgmdpi.com
General Reaction:
(Ar-X = 4-bromo-2-ethoxy-5-methylbenzaldehyde; R-B(OH)₂ = Aryl, vinyl, or alkyl boronic acid)
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.orgjk-sci.com Using the same brominated derivative of this compound, this reaction would allow for the introduction of primary or secondary amines at the C4 position, yielding substituted aniline derivatives. organic-chemistry.orgyoutube.com
General Reaction:
(Ar-X = 4-bromo-2-ethoxy-5-methylbenzaldehyde; R¹R²NH = Primary or secondary amine)
| Coupling Reaction | Coupling Partner | Bond Formed | Potential Product |
| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | C-C | 4-R-2-ethoxy-5-methylbenzaldehyde |
| Buchwald-Hartwig | Amine (R¹R²NH) | C-N | 4-(R¹R²N)-2-ethoxy-5-methylbenzaldehyde |
Other Metal-Mediated Transformations
Besides palladium, other transition metals like nickel and copper are widely used to catalyze transformations on aromatic systems.
Nickel-Catalyzed Cross-Coupling: Nickel catalysts have emerged as a powerful alternative to palladium, often showing unique reactivity, particularly in cross-electrophile coupling and reactions involving C-O bond activation. rsc.orgchemrxiv.orgwisc.edu For a suitably functionalized this compound derivative (e.g., an aryl halide), nickel catalysts can mediate similar cross-coupling reactions as palladium, such as couplings with Grignard reagents or organozinc compounds. organic-chemistry.org Nickel catalysis is also known to be effective for the amination of aryl halides. kaust.edu.sa
Copper-Catalyzed Reactions: Copper-catalyzed reactions are well-established for forming C-O, C-S, and C-N bonds (e.g., Ullmann condensation). More recently, copper has been used in a variety of other transformations. For instance, copper catalysts can mediate reactions involving diazo compounds. The reaction of a copper-carbenoid, generated from a diazo compound, with the aldehyde group of this compound could potentially lead to the formation of an epoxide or other products arising from ylide intermediates. nih.gov
| Metal Catalyst | Potential Reaction Type | Substrate Moiety | Possible Transformation |
| Nickel | Cross-Coupling | Aryl Halide | C-C or C-N bond formation |
| Copper | Ullmann Condensation | Aryl Halide | C-O, C-S, or C-N bond formation |
| Copper | Carbene Insertion | Aldehyde | Epoxide formation |
Derivatives and Analogs of 2 Ethoxy 5 Methylbenzaldehyde
Synthesis and Characterization of Novel Schiff Base Derivatives
Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a cornerstone in the development of new chemical entities. The reaction of 2-Ethoxy-5-methylbenzaldehyde with various amines yields a diverse library of these compounds, which are often characterized by their versatile coordination chemistry and interesting biological activities.
The synthesis of Schiff bases from this compound typically involves the condensation reaction with a primary amine in a suitable solvent, often with acid or base catalysis. gsconlinepress.com These reactions are generally straightforward and yield the imine product. The characterization of these novel Schiff bases involves a suite of spectroscopic techniques. Infrared (IR) spectroscopy is crucial for identifying the formation of the characteristic azomethine (-C=N-) bond. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of the protons and carbons in the molecule, confirming the structure of the synthesized Schiff base. researchgate.net
Metal Complexes of Schiff Bases Derived from this compound
Schiff bases derived from this compound are excellent ligands for a variety of metal ions. The nitrogen atom of the imine group and often a nearby donor atom, such as a hydroxyl or methoxy (B1213986) group, can coordinate with metal ions to form stable complexes. mdpi.com The synthesis of these metal complexes is typically achieved by reacting the Schiff base ligand with a metal salt in an appropriate solvent. researchgate.netd-nb.info
The resulting metal complexes often exhibit distinct physical and chemical properties compared to the free Schiff base ligand. These properties are influenced by the nature of the metal ion, the coordination geometry, and the substituents on the Schiff base. Characterization of these metal complexes involves techniques such as UV-Vis spectroscopy to study the electronic transitions, and magnetic susceptibility measurements to determine the magnetic properties of the complex. d-nb.info The coordination of the Schiff base to the metal ion can be confirmed by shifts in the IR and NMR spectra. researchgate.net
Table 1: Spectroscopic Data for a Representative Schiff Base and its Metal Complex
| Compound | Key IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Schiff Base Ligand | ~1620 (C=N) | ~8.5 (CH=N) |
| Metal Complex | Shift in C=N peak | Shift in CH=N proton |
Structural Elucidation of Schiff Base Compounds via X-ray Crystallography
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to construct an electron density map of the molecule, from which the atomic positions can be determined. mdpi.com The structural data obtained from X-ray crystallography is crucial for understanding structure-activity relationships. mdpi.com
Alkoxy and Halogenated Derivatives
Beyond Schiff base formation, the modification of the substituents on the aromatic ring of this compound offers another avenue for creating new derivatives with potentially enhanced or novel properties.
Preparation of 2-Ethoxy-5-alkoxybenzaldehydes
The synthesis of 2-Ethoxy-5-alkoxybenzaldehydes can be approached through various synthetic routes. One common method involves the Williamson ether synthesis, where a precursor with a hydroxyl group at the 5-position is reacted with an alkyl halide in the presence of a base. This method allows for the introduction of a wide range of alkoxy groups.
Another approach could involve the selective alkylation of a dihydroxybenzaldehyde precursor. The differential reactivity of the hydroxyl groups, potentially influenced by their position relative to the aldehyde group, can be exploited to achieve selective etherification.
Synthesis of Halogenated Analogs (e.g., 3-Bromo-2-ethoxy-5-methylbenzaldehyde)
The introduction of halogen atoms, such as bromine, onto the aromatic ring of this compound can significantly alter its electronic properties and reactivity. The synthesis of a compound like 3-Bromo-2-ethoxy-5-methylbenzaldehyde would likely involve the electrophilic aromatic substitution of this compound.
Due to the directing effects of the ethoxy and methyl groups (ortho-, para-directing), direct bromination would likely lead to a mixture of products. Therefore, a more controlled synthesis might be necessary. This could involve the bromination of a precursor molecule where the desired regioselectivity is more readily achieved, followed by subsequent chemical transformations to install the ethoxy and aldehyde functionalities. For instance, the bromination of a suitable phenol (B47542) or aniline (B41778) derivative, followed by a Sandmeyer reaction or other functional group interconversions, could be a viable route. A general method for the synthesis of brominated benzaldehydes involves the oxidation of the corresponding brominated benzyl (B1604629) alcohol. nih.gov
Derivatives for Specific Research Applications
The derivatives of this compound are being explored for a variety of research applications, leveraging the chemical versatility of the benzaldehyde (B42025) scaffold and the specific properties imparted by various functional groups.
Schiff base derivatives and their metal complexes are a primary focus of this research. These compounds are widely investigated for their potential biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. gsconlinepress.commdpi.comresearchgate.net The imine group is crucial for these biological functions. The specific substituents on the aromatic rings of both the aldehyde and the amine precursors can modulate the biological efficacy of the resulting Schiff base. researchgate.net
In the field of catalysis, Schiff base metal complexes are studied for their ability to catalyze a range of organic reactions. nih.gov The design of the ligand and the choice of the metal center are critical in determining the catalytic activity and selectivity. Furthermore, alkoxy and halogenated derivatives of benzaldehydes are utilized as building blocks in organic synthesis and can serve as precursors for more complex molecules with potential applications in materials science and medicinal chemistry. d-nb.info Halogenated natural products, for instance, are known to exhibit a wide range of biological activities. mdpi.com Benzaldehyde derivatives, in general, have been investigated for their potential as antiaflatoxigenic, antimicrobial, and anti-inflammatory agents. mdpi.com
Table 2: Potential Research Applications of this compound Derivatives
| Derivative Type | Potential Application | Rationale |
|---|---|---|
| Schiff Bases | Antimicrobial Agents | The azomethine group is a key pharmacophore. |
| Metal Complexes | Catalysis, Anticancer Agents | The metal center can act as a Lewis acid catalyst or be cytotoxic. |
| Alkoxy Derivatives | Organic Synthesis Building Blocks | The alkoxy group can influence the electronic properties and reactivity of the molecule. |
| Halogenated Analogs | Medicinal Chemistry | Halogen atoms can modulate lipophilicity and metabolic stability. |
Precursors for Polyhydroquinolines and Propargylamines
The synthesis of polyhydroquinolines, often achieved through Hantzsch-type reactions, typically involves the condensation of an aldehyde, a β-ketoester, a diketone, and an ammonium (B1175870) source. nih.govjsynthchem.comjsynthchem.com Similarly, propargylamines are commonly synthesized via a three-component coupling reaction (A³ coupling) involving an aldehyde, an amine, and a terminal alkyne. organic-chemistry.orgrsc.org These reactions are known to be broadly applicable to a wide range of substituted benzaldehydes.
Table 1: General Scheme for Polyhydroquinoline Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Class |
| Aldehyde | β-ketoester | 1,3-Diketone | Ammonium Acetate | Polyhydroquinoline |
Table 2: General Scheme for Propargylamine Synthesis (A³ Coupling)
| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |
| Aldehyde | Amine | Terminal Alkyne | Propargylamine |
Note: These tables represent the general synthetic routes; specific substrates and reaction conditions may vary.
Intermediate Compounds in Complex Molecular Architectures
Aromatic aldehydes are fundamental intermediates in the synthesis of complex organic molecules due to the reactivity of the formyl group, which allows for a variety of chemical transformations. These include, but are not limited to, reductive aminations, Wittig reactions, and various condensation reactions to form larger, more intricate molecular frameworks.
While the direct use of this compound as an intermediate is not extensively detailed in readily accessible literature, the synthesis of a closely related analog, 4-bromo-2-ethoxy-5-methylbenzaldehyde, has been documented as an intermediate in the preparation of more complex triaryl derivatives. In these syntheses, the aldehyde functionality of the bromo-analog undergoes reductive amination to link it to other molecular fragments, demonstrating the utility of the substituted benzaldehyde core in building larger molecules.
The presence of the ethoxy and methyl groups on the benzene (B151609) ring of this compound can influence the electronic properties and steric hindrance of the molecule, which in turn can affect its reactivity and the properties of the resulting complex molecules. However, specific and detailed research findings outlining the broader role of this compound as a key intermediate in the synthesis of a wide array of complex molecular architectures are not prominently featured in the reviewed scientific literature.
Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive structural map of 2-Ethoxy-5-methylbenzaldehyde can be constructed.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehyde, aromatic, ethoxy, and methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing valuable connectivity information. Based on data from analogous compounds such as 2-ethoxybenzaldehyde (B52182) and various methylbenzaldehydes, the expected spectral data can be predicted.
The aldehyde proton is expected to appear as a singlet in the downfield region, typically around 10.3 ppm, due to the strong deshielding effect of the carbonyl group. The three aromatic protons will appear in the range of 6.9-7.6 ppm, with their specific shifts and coupling patterns determined by the ortho, meta, and para relationships to the electron-donating ethoxy group and the weakly donating methyl group. The ethoxy group protons will present as a quartet (CH₂) and a triplet (CH₃) due to their mutual coupling. The methyl group attached to the aromatic ring will appear as a singlet in the upfield region.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -CHO | ~10.3 | s (singlet) | - | 1H |
| Ar-H (H6) | ~7.6 | d (doublet) | ~2.0 | 1H |
| Ar-H (H4) | ~7.2 | dd (doublet of doublets) | ~8.5, 2.0 | 1H |
| Ar-H (H3) | ~6.9 | d (doublet) | ~8.5 | 1H |
| -OCH₂CH₃ | ~4.1 | q (quartet) | ~7.0 | 2H |
| Ar-CH₃ | ~2.3 | s (singlet) | - | 3H |
| -OCH₂CH₃ | ~1.4 | t (triplet) | ~7.0 | 3H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.
The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield, typically around 190 ppm. The aromatic carbons show signals between 110 and 160 ppm. The carbon atom bonded to the ethoxy group (C2) will be shifted downfield due to the oxygen's electronegativity, while the carbon attached to the aldehyde group (C1) will also be influenced. The carbons of the ethoxy group and the methyl group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CHO | ~190.0 |
| C2 (Ar-O) | ~159.0 |
| C5 (Ar-CH₃) | ~138.0 |
| C4 (Ar-C) | ~135.0 |
| C6 (Ar-C) | ~128.0 |
| C1 (Ar-CHO) | ~125.0 |
| C3 (Ar-C) | ~112.0 |
| -OCH₂CH₃ | ~64.0 |
| Ar-CH₃ | ~20.0 |
| -OCH₂CH₃ | ~14.5 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the methylene (B1212753) (-OCH₂) and methyl (-CH₃) protons of the ethoxy group, confirming their connectivity. Cross-peaks would also be expected between adjacent aromatic protons (H3 with H4, and H4 with H6), confirming their positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). The HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2. For instance, it would show a correlation between the proton signal at ~4.1 ppm and the carbon signal at ~64.0 ppm, assigning them to the -OCH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This is particularly powerful for establishing the substitution pattern on the aromatic ring. Key expected correlations include:
The aldehyde proton (~10.3 ppm) showing a cross-peak to the C1 carbon (~125.0 ppm) and the C6 carbon (~128.0 ppm).
The ring methyl protons (~2.3 ppm) showing correlations to the C5 carbon (~138.0 ppm), C4 carbon (~135.0 ppm), and C6 carbon (~128.0 ppm).
The ethoxy methylene protons (~4.1 ppm) showing a correlation to the C2 carbon (~159.0 ppm).
Together, these 2D NMR techniques provide definitive evidence for the connectivity and substitution pattern of this compound, leaving no ambiguity in the structural assignment.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, probes the molecular vibrations of a compound. These methods are excellent for identifying functional groups and can also provide information about molecular conformation.
The IR and Raman spectra of this compound are dominated by vibrations characteristic of its functional groups. The analysis of these spectra relies on comparing the observed frequencies with those of related molecules, such as benzaldehyde (B42025) and its substituted derivatives. ias.ac.inias.ac.in
Aldehyde Group: The most prominent feature is the strong C=O stretching vibration (νC=O), which is expected to appear around 1680-1700 cm⁻¹ in the IR spectrum. The C-H stretch of the aldehyde group (νC-H) typically gives rise to two bands, one near 2820-2850 cm⁻¹ and another near 2720-2750 cm⁻¹.
Aromatic Ring: The aromatic C-H stretching vibrations (νAr-H) are observed above 3000 cm⁻¹. The C=C stretching vibrations (νC=C) within the ring typically produce a set of bands in the 1450-1600 cm⁻¹ region.
Ethoxy Group: The aliphatic C-H stretching modes (νC-H) of the ethyl group appear in the 2850-2990 cm⁻¹ range. The C-O-C stretching vibrations are also characteristic, with an asymmetric stretch (νasC-O-C) expected around 1240-1260 cm⁻¹ and a symmetric stretch (νsC-O-C) near 1040-1050 cm⁻¹.
Methyl Group: The C-H stretching vibrations of the aromatic methyl group are also found in the 2850-2990 cm⁻¹ region.
Table 3: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| ν(Ar-H) | 3000 - 3100 | Aromatic C-H Stretch |
| ν(C-H) | 2850 - 2990 | Aliphatic (Ethoxy & Methyl) C-H Stretch |
| ν(C-H) Aldehyde | 2720 - 2850 | Aldehyde C-H Stretch (Fermi Resonance Doublet) |
| ν(C=O) | 1680 - 1700 | Aldehyde Carbonyl Stretch |
| ν(C=C) | 1450 - 1600 | Aromatic Ring C=C Stretches |
| νas(C-O-C) | 1240 - 1260 | Asymmetric Aryl-Alkyl Ether Stretch |
| νs(C-O-C) | 1040 - 1050 | Symmetric Aryl-Alkyl Ether Stretch |
| δ(C-H) oop | 750 - 900 | Aromatic C-H Out-of-Plane Bending |
For molecules with rotatable single bonds, such as this compound, multiple conformations (rotational isomers or rotamers) can exist. The primary sources of conformational isomerism in this molecule are the rotation around the C(aromatic)-C(aldehyde) bond and the C(aromatic)-O(ether) bond.
Studies on related 2-alkoxybenzaldehydes have shown that the orientation of the alkoxy group relative to the aldehyde group can lead to distinct conformers. nih.gov These conformers can be in equilibrium, and their relative populations may be influenced by factors such as temperature and solvent polarity. Vibrational spectroscopy is a sensitive tool for studying such equilibria. If multiple conformers are present, certain vibrational bands may appear as doublets or exhibit broadening. For example, the C=O stretching band is particularly sensitive to the local electronic and steric environment, and its frequency may differ slightly between conformers. By analyzing the spectra under varying conditions (e.g., low-temperature matrix isolation studies or solvent-dependent studies), it is possible to identify bands corresponding to different conformers and gain insight into the conformational preferences of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.
High-resolution mass spectrometry provides a highly accurate mass measurement, which is crucial for unequivocally determining the elemental composition and molecular formula of a compound. For this compound, the molecular formula is C₁₀H₁₂O₂. The theoretical monoisotopic mass is 164.08373 Da. HRMS analysis can confirm this by measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification. The predicted m/z values for various adducts of this compound are valuable for interpreting HRMS data.
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 165.09100 |
| [M+Na]⁺ | 187.07294 |
| [M-H]⁻ | 163.07644 |
| [M+K]⁺ | 203.04688 |
| [M+NH₄]⁺ | 182.11754 |
The molecular ion peak (M⁺) would be expected at an m/z of approximately 164. Key fragmentation pathways would likely include:
Loss of a hydrogen radical (-H•): Cleavage of the aldehydic C-H bond can result in a stable acylium ion at [M-1]⁺ (m/z 163).
Loss of the formyl radical (-CHO•): Fragmentation of the aldehyde group can lead to a peak at [M-29]⁺ (m/z 135).
Alpha-cleavage of the ether: The bond between the ethyl group and the ether oxygen is a likely site for fragmentation. Loss of an ethyl radical (•CH₂CH₃) would generate a significant fragment ion at [M-29]⁺ (m/z 135).
Loss of ethylene (B1197577) via McLafferty-type rearrangement: A rearrangement involving the ethoxy group could lead to the elimination of a neutral ethylene molecule (C₂H₄), resulting in a fragment ion at [M-28]⁺ (m/z 136).
Loss of the entire ethoxy group (-OC₂H₅•): This would result in a fragment at [M-45]⁺ (m/z 119).
These predictable fragmentation patterns provide structural confirmation by correlating the observed fragment masses with the logical disassembly of the parent molecule.
X-ray Crystallography for Solid-State Structure Elucidation
As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed experimental data on its solid-state conformation, crystal packing, and specific intermolecular interactions are currently unavailable.
Without an experimentally determined crystal structure, a definitive analysis of the crystal packing and intermolecular forces is not possible. However, based on the molecule's structure, one could anticipate that in the solid state, weak intermolecular interactions such as C-H···O hydrogen bonds involving the aldehyde and ether oxygen atoms, as well as van der Waals forces between the aromatic rings and alkyl groups, would be the primary forces governing the crystal packing arrangement.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model electronic structures.
Once the molecular geometry is optimized, a vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of vibration, such as the stretching of the C=O bond in the aldehyde group, C-H stretches in the aromatic ring and alkyl groups, and various bending and torsional modes. A comparison with experimental spectra, if available, would allow for a detailed assignment of the observed spectral bands.
Electronic Structure Analysis
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior.
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Global reactivity descriptors, derived from the energies of the frontier orbitals, can quantify the reactivity of a molecule. The electrophilicity index (ω) is one such descriptor that measures the ability of a molecule to accept electrons. Other descriptors include chemical potential (μ), hardness (η), and softness (S). These parameters would be calculated to predict the electrophilic character of 2-Ethoxy-5-methylbenzaldehyde and to compare its reactivity with other related compounds.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule. In an MEP map of this compound, regions of negative potential (typically colored red) would indicate areas susceptible to electrophilic attack, such as the oxygen atoms of the ethoxy and aldehyde groups. Regions of positive potential (typically colored blue) would highlight areas prone to nucleophilic attack, such as the hydrogen atoms and the carbonyl carbon. This mapping provides a clear picture of the molecule's charge distribution and its implications for intermolecular interactions.
Identification of Electrophilic and Nucleophilic Sites
A molecular electrostatic potential (MEP) map is a standard computational tool used to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, one would theoretically predict the following based on its structure:
Electrophilic Sites: The most prominent electrophilic site would be the carbon atom of the aldehyde group (C=O). The high electronegativity of the oxygen atom polarizes the double bond, drawing electron density away from the carbon and making it susceptible to attack by nucleophiles.
Nucleophilic Sites: The oxygen atom of the aldehyde group, with its lone pairs of electrons, would be a primary nucleophilic site. The oxygen atom of the ethoxy group and the π-electron system of the benzene (B151609) ring would also represent regions of higher electron density, capable of interacting with electrophiles.
Without a specific computational study, the precise values of the electrostatic potential on these atoms cannot be quantified, and a data table of these values cannot be generated.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for analyzing intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density from all other molecules in the crystal. This analysis is contingent on the availability of a solved crystal structure. As no crystallographic data for this compound has been deposited in public databases, a Hirshfeld analysis cannot be performed.
Quantification of Contact Contributions in Crystal Lattices
Were the data available, a table summarizing these contributions would be presented here. For example, in many organic molecules, H···H contacts often represent the largest contribution to the Hirshfeld surface due to the abundance of hydrogen atoms on the molecular periphery. Interactions involving heteroatoms, such as O···H contacts, would indicate the presence and relative importance of hydrogen bonding.
The table below is a hypothetical representation of what such data would look like, but it is not based on actual research for this compound.
| Interaction Type | Contribution (%) |
| H···H | Data Not Available |
| O···H / H···O | Data Not Available |
| C···H / H···C | Data Not Available |
| C···C | Data Not Available |
| Other | Data Not Available |
| This table is for illustrative purposes only. No published data exists for this compound. |
Prediction of Reactivity and Reaction Mechanisms
Theoretical chemistry allows for the prediction of reaction pathways and the elucidation of reaction mechanisms by calculating the energies of reactants, transition states, and products. The aldehyde group in this compound is expected to be the primary site of reactivity, undergoing reactions typical of aldehydes, such as:
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding primary alcohol.
The ethoxy and methyl substituents on the benzene ring would influence the reactivity of the aromatic system, generally directing electrophilic aromatic substitution to positions ortho and para to themselves. However, the interplay of these directing effects and the deactivating nature of the aldehyde group would require specific computational modeling to predict regioselectivity accurately.
Detailed mechanistic studies, including the calculation of activation energies and the visualization of transition state structures, have not been published for this compound. Such research would provide a deeper understanding of its chemical behavior.
Applications of 2 Ethoxy 5 Methylbenzaldehyde in Advanced Organic Synthesis
Role as a Synthetic Building Block for Complex Molecules
The strategic placement of the ethoxy, methyl, and aldehyde functionalities on the benzene (B151609) ring makes 2-ethoxy-5-methylbenzaldehyde a valuable precursor for the synthesis of a wide array of complex molecules. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the ethoxy and methyl groups influence the electronic properties and steric environment of the molecule, thereby guiding the regioselectivity of reactions and imparting specific properties to the final products. Alkoxy-substituted benzaldehydes, in general, are recognized as important intermediates in the production of pharmaceuticals and fragrances google.com.
This compound is an ideal starting material for the synthesis of various substituted aromatic compounds and heterocyclic systems. The aldehyde functionality can readily undergo a range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions, to introduce diverse functional groups onto the aromatic ring.
One of the most common applications of benzaldehyde (B42025) derivatives is in the synthesis of Schiff bases . These compounds, formed through the condensation reaction between an aldehyde and a primary amine, contain a carbon-nitrogen double bond (imine) and are pivotal intermediates in organic synthesis. Schiff bases derived from substituted benzaldehydes are known to possess a wide range of biological activities and are used as ligands in coordination chemistry jetir.orgnih.gov. The reaction of this compound with various primary amines can lead to a library of Schiff bases with potential applications in medicinal chemistry and materials science.
Furthermore, the aldehyde group can participate in cyclization reactions to form various heterocycles . For instance, it can react with compounds containing active methylene (B1212753) groups and a nitrogen or sulfur nucleophile to construct heterocyclic rings such as pyridines, pyrimidines, and thiazoles. The synthesis of bioactive heterocycles is a significant area of research in medicinal chemistry, and substituted benzaldehydes are key starting materials in many synthetic routes researchgate.netutrgv.edu. While direct examples involving this compound are not extensively documented in readily available literature, the known reactivity patterns of similar alkoxy- and alkyl-substituted benzaldehydes strongly suggest its utility in this area.
The following table provides examples of potential aromatic and heterocyclic derivatives that could be synthesized from this compound based on established synthetic methodologies for analogous compounds.
| Starting Material | Reagent(s) | Product Class | Potential Application |
| This compound | Primary Amine (R-NH₂) | Schiff Base | Ligand, Pharmaceutical Intermediate |
| This compound | Malononitrile, Sulfur | Thiophene Derivative | Organic Electronics |
| This compound | Ethyl acetoacetate, Ammonia | Dihydropyridine | Calcium Channel Blocker Analog |
| This compound | Urea or Thiourea | Pyrimidine or Thiopyrimidine Derivative | Bioactive Compound |
Alkoxy-substituted benzaldehydes are valuable intermediates in the synthesis of a variety of specialty chemicals, including pharmaceuticals, agrochemicals, and fragrances google.com. The specific substitution pattern of this compound can be leveraged to create molecules with tailored properties.
In the pharmaceutical industry, substituted benzaldehydes are precursors to a wide range of drug molecules. For example, they are used in the synthesis of compounds that act as allosteric modulators of hemoglobin . The structural motif of this compound could be incorporated into novel therapeutic agents.
In the fragrance industry, alkoxy benzaldehydes are known for their characteristic scents and are used in the formulation of perfumes and flavorings google.com. The specific combination of the ethoxy and methyl groups in this compound is likely to impart a unique aroma profile, making it a potential candidate for new fragrance ingredients.
Moreover, substituted benzaldehydes are utilized in the synthesis of liquid crystals. The rod-like molecular structure of certain benzaldehyde derivatives, particularly those with alkoxy chains, can lead to the formation of liquid crystalline phases nih.govresearchgate.netresearchgate.net. By incorporating the 2-ethoxy-5-methylphenyl group into appropriate molecular scaffolds, it may be possible to design novel liquid crystalline materials.
Development of Catalytic Systems Employing Derivatives
While direct catalytic applications of this compound itself are not prominent, its derivatives, particularly those that can act as ligands or organocatalysts, hold potential in the development of new catalytic systems.
The aldehyde functionality can be transformed into various groups that can coordinate to metal centers, making its derivatives potential ligands for transition metal catalysis. For example, conversion of the aldehyde to an oxime or a hydrazone, followed by coordination to a metal, could yield catalysts for various organic transformations.
Furthermore, the principles of organocatalysis can be applied. Chiral amines can be used to form chiral iminium ions or enamines from aldehydes, which can then participate in asymmetric reactions. Derivatives of other aldehydes have been successfully employed in organocatalytic reactions, such as the Michael addition of benzyloxyacetaldehyde to nitroolefins lookchem.com. This suggests that chiral catalysts derived from this compound could potentially be developed for stereoselective synthesis. The vinylogous reactivity of hydrazones derived from heteroaromatic aldehydes has also been exploited in organocatalytic alkylation reactions, indicating a potential avenue for the application of this compound derivatives rsc.org.
Research in Materials Science and Polymer Chemistry Using Derivatives
Substituted benzaldehydes are increasingly being explored as monomers and functional components in materials science and polymer chemistry.
Derivatives of this compound could be used in the synthesis of functional polymers . For instance, benzaldehyde derivatives can be copolymerized with other monomers to introduce specific functionalities into the polymer backbone. Research has shown that phthalaldehyde can be copolymerized with substituted benzaldehydes to create functional, degradable polymers researchgate.net. The ethoxy and methyl groups of this compound could impart desirable properties such as solubility and thermal stability to such polymers.
Another area of application is in the development of polybenzoxazines , a class of high-performance thermosetting polymers. Benzoxazine (B1645224) monomers are typically synthesized from a phenol (B47542), a primary amine, and formaldehyde. By using a substituted phenol derived from this compound, novel benzoxazine resins with tailored properties could be prepared nih.govresearchgate.net.
Furthermore, substituted benzaldehydes are used in the formulation of photoresists , which are light-sensitive materials used in microlithography to pattern surfaces. Aromatic aldehydes can be condensed with phenolic compounds to produce polymers used in photoresist compositions googleapis.com. The specific substitution on this compound could influence the photochemical properties and performance of such materials. While some photoresists are based on the depolymerization of poly(aldehyde)s, the incorporation of substituted benzaldehydes into other polymer systems is a viable strategy researchgate.net.
Analytical Methodologies for 2 Ethoxy 5 Methylbenzaldehyde Research
Chromatographic Techniques
Chromatography is a fundamental laboratory technique for the separation of mixtures. For a compound like 2-Ethoxy-5-methylbenzaldehyde, various chromatographic methods are indispensable.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid, cost-effective, and sensitive method frequently used to monitor the progress of chemical reactions. researchgate.net It allows chemists to qualitatively track the consumption of starting materials and the formation of products over time. thieme.de In the synthesis of this compound, for instance, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system.
The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (solvent). By comparing the spots of the reaction mixture with the spots of the starting materials and a reference standard of the product, one can determine the reaction's status. The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter.
Table 1: Hypothetical TLC Monitoring of a this compound Synthesis
| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) | Observation at T=0h | Observation at T=4h |
|---|---|---|---|
| Starting Material (e.g., 2-Hydroxy-5-methylbenzaldehyde) | 0.35 | Prominent Spot | Faint Spot |
This data indicates that after 4 hours, the starting material has been mostly consumed, and the desired product has been formed.
Column Chromatography for Purification
Following a synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from such mixtures. The principles are similar to TLC, but on a much larger scale.
For the purification of this compound, a glass column is packed with a stationary phase, typically silica gel. The crude mixture is loaded onto the top of the column, and a solvent (eluent) is passed through. Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary and mobile phases. Fractions are collected sequentially, and those containing the pure product (as determined by TLC) are combined.
Table 2: Example Elution Profile for this compound Purification
| Fraction Number | Eluent System | Predominant Compound |
|---|---|---|
| 1-5 | Hexane:Ethyl Acetate (9:1) | Non-polar impurities |
| 6-15 | Hexane:Ethyl Acetate (9:1) | This compound |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an essential tool for assessing the purity and confirming the identity of volatile compounds like this compound.
In GC, the sample is vaporized and separated into its components within a capillary column. shimadzu.com The time it takes for a compound to pass through the column is its retention time, which is a characteristic property under specific conditions. As each component elutes from the GC column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint for the compound. auburn.edujournaljocamr.com
Table 3: Hypothetical GC-MS Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| GC Retention Time | 8.52 min | Purity assessment (a single peak indicates high purity) |
| Molecular Ion Peak (M+) | 164 m/z | Confirms the molecular weight (C10H12O2) |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. basicmedicalkey.com Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller stationary phase particles (<2 µm), resulting in significantly higher resolution, speed, and sensitivity. austinpublishinggroup.comijfmr.comijraset.com
These techniques are particularly useful for analyzing compounds that are not sufficiently volatile for GC. For this compound, a reverse-phase HPLC or UPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sigmaaldrich.com The compound is detected as it elutes from the column, often by a UV detector set to a wavelength where the analyte absorbs strongly.
UPLC offers substantial improvements over traditional HPLC, including shorter analysis times and reduced solvent consumption, making it a more efficient method. researchgate.net
Table 4: Comparison of Hypothetical HPLC and UPLC Analysis
| Parameter | HPLC (5 µm particle column) | UPLC (1.7 µm particle column) |
|---|---|---|
| Run Time | 15 minutes | 3 minutes |
| Retention Time | 7.8 minutes | 1.9 minutes |
| Peak Resolution | Good | Excellent |
Other Analytical Techniques
Beyond chromatography, other fundamental analytical methods are used to characterize compounds involved in the research of this compound.
Melting Point Determination for Solid Compounds
While this compound is a liquid at room temperature, melting point determination is a critical technique for assessing the purity of solid starting materials, reagents, or solid derivatives prepared for characterization. A pure crystalline solid typically has a sharp melting point range (0.5-1°C), whereas an impure compound will melt over a wider range and at a lower temperature than the pure substance.
For instance, if a solid derivative of this compound, such as its oxime or semicarbazone, were prepared for structural confirmation, its melting point would be a key indicator of its purity.
Table 5: Melting Point as an Indicator of Purity for a Hypothetical Solid Derivative
| Sample | Observed Melting Point Range (°C) | Purity Indication |
|---|---|---|
| Literature Value | 145-146 | N/A (Reference) |
| Sample A (Recrystallized) | 145.5-146 | High Purity |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used in chemistry to determine the elemental composition of a compound. researchgate.netwikipedia.org For a synthesized organic compound like this compound, this process is crucial for verifying its empirical and molecular formula, thereby confirming the identity and assessing the purity of the sample. researchgate.netwikipedia.org The most prevalent method for this determination in organic chemistry is combustion analysis. velp.com
The underlying principle of combustion analysis involves burning a precisely weighed sample of the organic compound in a stream of pure oxygen at high temperatures. universallab.org This process quantitatively converts the constituent elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen, if present, to nitrogen gas or its oxides. researchgate.netuniversallab.org Oxygen content is typically determined by pyrolysis in a separate step. Highly sensitive detectors then measure the amounts of CO₂ and H₂O produced, from which the mass percentages of carbon and hydrogen in the original sample can be calculated. azom.com
The experimentally determined mass percentages of each element are then compared against the theoretical values calculated from the compound's proposed molecular formula (C₁₀H₁₂O₂). A close agreement between the experimental and theoretical values, typically within a narrow margin of ±0.4%, provides strong evidence for the structural integrity and purity of the synthesized compound. wikipedia.org
Theoretical Elemental Composition of this compound
The theoretical elemental composition is calculated based on the molecular formula C₁₀H₁₂O₂ and the atomic masses of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Oxygen: ~15.999 u). The total molecular weight of this compound is approximately 164.20 g/mol .
The expected percentages for each element are detailed in the table below.
| Element | Symbol | Atomic Mass (u) | Atoms in Molecule | Total Mass in Molecule (u) | Theoretical Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 73.15 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 7.37 |
| Oxygen | O | 15.999 | 2 | 31.998 | 19.49 |
Comparison of Theoretical and Experimental Data
In a research setting, the data obtained from a combustion analyzer would be presented alongside the theoretical values for direct comparison, as shown in the hypothetical example below.
| Element | Theoretical Mass % | Experimental Mass % (Example) | Deviation |
|---|---|---|---|
| Carbon (C) | 73.15 | 73.01 | -0.14 |
| Hydrogen (H) | 7.37 | 7.41 | +0.04 |
| Oxygen (O) | 19.49 | 19.58 | +0.09 |
The minimal deviation in this illustrative data would confirm that the synthesized sample has a composition consistent with the molecular formula C₁₀H₁₂O₂.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research should focus on novel synthetic routes to 2-Ethoxy-5-methylbenzaldehyde that offer improved selectivity, higher yields, and a reduced environmental footprint compared to traditional methods.
Current Synthetic Approaches:
Conventional syntheses of unsymmetrical dialkoxybenzaldehydes can be challenging due to issues with regioselectivity. umich.edu Established methods often involve the formylation of dialkoxybenzenes or the alkylation of dihydroxybenzaldehydes. umich.edu However, these approaches are not always suitable for producing unsymmetrical compounds like this compound with high purity and yield. umich.edu
Future Directions:
Catalytic C-H Functionalization: Directing group-assisted ortho-C-H ethoxylation of p-tolualdehyde derivatives could provide a highly atom-economical route. Research into novel transition metal catalysts (e.g., palladium, rhodium, copper) that can selectively activate the C-H bond adjacent to the aldehyde group is a promising avenue.
Flow Chemistry and Microreactor Technology: Implementing continuous flow processes for the synthesis of this compound could offer significant advantages in terms of reaction control, safety, and scalability. The precise control over temperature, pressure, and reaction time in microreactors can lead to higher yields and purities.
Biocatalysis: The use of enzymes, such as cytochrome P450 monooxygenases or engineered laccases, could enable highly selective and sustainable synthesis under mild conditions. Exploring enzymatic pathways for the introduction of the ethoxy group would be a significant advancement.
Exploration of Undiscovered Chemical Transformations
The reactivity of this compound is largely dictated by its aldehyde functional group and the electron-donating nature of the ethoxy and methyl substituents on the aromatic ring. While standard aldehyde reactions are expected, there is considerable scope for exploring novel and undiscovered chemical transformations.
Known Reactivity:
The aldehyde group is a versatile functional group that participates in a wide range of reactions, including oxidation, reduction, and condensation reactions. These transformations are fundamental to its use as a building block in organic synthesis.
Potential Unexplored Reactions:
Photoredox Catalysis: The electron-rich nature of the aromatic ring suggests that this compound could be a suitable substrate for photoredox-catalyzed reactions. Investigating its participation in photo-induced electron transfer processes could lead to the discovery of novel C-C and C-heteroatom bond-forming reactions.
Multicomponent Reactions: Designing novel multicomponent reactions involving this compound, where three or more reactants combine in a single step to form a complex product, would be a highly efficient approach to generating molecular diversity.
Asymmetric Catalysis: The development of catalytic asymmetric transformations of the aldehyde group, such as enantioselective additions of nucleophiles, would provide access to chiral derivatives with potential applications in pharmaceuticals and materials science.
Advanced Spectroscopic Characterization Techniques
A comprehensive understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and designing new applications. While standard spectroscopic techniques like NMR and IR are routinely used, advanced methods can provide deeper insights.
Standard Characterization:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the carbon-hydrogen framework of the molecule. Infrared (IR) spectroscopy provides information about the functional groups present, particularly the characteristic aldehyde C=O stretch.
Advanced Techniques for Deeper Insight:
| Spectroscopic Technique | Information Gained |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Provides detailed information on proton-proton and proton-carbon correlations, enabling unambiguous assignment of all signals and confirming the connectivity of the molecule. |
| Solid-State NMR Spectroscopy | Can be used to study the structure and dynamics of this compound in the solid state, providing insights into crystal packing and intermolecular interactions. |
| X-ray Crystallography | Offers the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. |
| Computational Spectroscopy (DFT Calculations) | Can be used to predict and interpret experimental spectra (NMR, IR, UV-Vis), providing a deeper understanding of the electronic structure and transitions. |
Integration of Machine Learning and AI in Synthetic Pathway Prediction
The "art" of designing a synthetic route can be significantly augmented by computational tools. acs.org Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize synthetic chemistry by predicting optimal reaction pathways and outcomes.
The Role of AI in Synthesis:
Future Applications for this compound:
Retrosynthesis Prediction: AI algorithms can be employed to propose novel and efficient retrosynthetic disconnections for this compound, suggesting starting materials and reaction sequences that may not be immediately obvious to a human chemist. engineering.org.cnchemrxiv.org
Reaction Condition Optimization: ML models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given transformation of this compound, leading to improved yields and selectivity.
Forward Reaction Prediction: Given this compound and a set of reagents, AI can predict the most likely products, aiding in the exploration of its chemical reactivity. nih.gov
Development of New Derivatives for Emerging Applications in Chemical Science
The true potential of this compound lies in its use as a versatile building block for the synthesis of novel derivatives with tailored properties for a wide range of applications.
Potential Application Areas:
| Derivative Class | Potential Applications |
| Schiff Bases and Azomethines | These compounds, formed by the condensation of this compound with primary amines, are known to exhibit a wide range of biological activities and can also be used as ligands in coordination chemistry. researchgate.net |
| Chalcones and Flavonoids | Condensation with acetophenones can lead to chalcone derivatives, which are precursors to flavonoids. These classes of compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. |
| Heterocyclic Compounds | The aldehyde functionality can be used as a key synthon for the construction of various heterocyclic rings (e.g., pyrimidines, imidazoles, oxazoles), which are prevalent in pharmaceuticals and functional materials. |
| Polymers and Materials | Incorporation of the this compound moiety into polymer backbones or as pendant groups could lead to materials with interesting optical, electronic, or thermal properties. |
| Fragrance and Flavor Compounds | Benzaldehyde (B42025) derivatives are often used as fragrance substances. google.com The specific substitution pattern of this compound may impart unique olfactory properties, making its derivatives of interest to the fragrance industry. |
Q & A
Basic: What are the optimal synthetic routes for preparing 2-Ethoxy-5-methylbenzaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves alkylation of 5-methyl-2-hydroxybenzaldehyde using ethylating agents like diethyl sulfate or ethyl iodide. Key steps include:
- Protection of reactive groups : The hydroxyl group in the precursor may require protection (e.g., benzylation) to prevent side reactions during alkylation .
- Catalyst selection : Base catalysts such as K₂CO₃ or NaH are effective for facilitating the etherification reaction. For example, Katritzky et al. demonstrated that using NaH in dry THF at 60°C achieves high yields in analogous 2-alkoxybenzaldehyde syntheses .
- Purification : Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
